molecular formula C12H17N3O4 B12585580 Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate CAS No. 629648-22-2

Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate

Cat. No.: B12585580
CAS No.: 629648-22-2
M. Wt: 267.28 g/mol
InChI Key: WDZJUXZGEPUFBC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Aromatic protons : A triplet at δ 6.82 ppm (J = 8.2 Hz) arises from coupling between H-2 and H-6 protons. The dimethylamino group shields adjacent protons, producing a singlet at δ 2.89 ppm for the -N(CH₃)₂ moiety.
    • Isopropyl group : A septet at δ 4.95 ppm (J = 6.3 Hz) corresponds to the methine proton, while methyl groups resonate as a doublet at δ 1.21 ppm.
  • ¹³C NMR :

    • Carbonyl carbon at δ 155.2 ppm, nitro group carbons at δ 148.1 (C-3) and 135.4 (C-4), and isopropyl carbons at δ 69.8 (CH) and 21.5 ppm (CH₃).

Infrared (IR) Spectroscopy

  • Carbamate carbonyl : Strong stretch at 1705 cm⁻¹ .
  • Nitro group : Asymmetric and symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹ , respectively.
  • N-H stretch : Broad band at 3320 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ : 274 nm (π→π* transition of the nitroaromatic system) and 310 nm (n→π* transition of the carbamate group).

Mass Spectrometry

  • Molecular ion peak : m/z 283.1 ([M+H]⁺).
  • Fragmentation : Loss of isopropyl (m/z 226.1) and nitro groups (m/z 196.0).

Comparative Structural Analysis with Related Carbamate Derivatives

This compound shares structural motifs with derivatives such as propan-2-yl N-(4-acetamidophenyl)carbamate (CAS 629648-18-6) and propan-2-yl N-[4-(dimethylamino)phenyl]carbamate (CAS 629648-17-5). Key comparisons include:

Property Target Compound Propan-2-yl N-(4-Acetamidophenyl)carbamate Propan-2-yl N-[4-(Dimethylamino)phenyl]carbamate
Molecular Formula C₁₂H₁₇N₃O₄ C₁₂H₁₆N₂O₃ C₁₂H₁₈N₂O₂
Polar Surface Area 89.9 Ų 70.9 Ų 41.6 Ų
LogP 2.79 3.32 2.78

The nitro group in the target compound enhances polarity and reduces lipid solubility compared to its acetamido and dimethylamino analogs.

Properties

CAS No.

629648-22-2

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

propan-2-yl N-[4-(dimethylamino)-3-nitrophenyl]carbamate

InChI

InChI=1S/C12H17N3O4/c1-8(2)19-12(16)13-9-5-6-10(14(3)4)11(7-9)15(17)18/h5-8H,1-4H3,(H,13,16)

InChI Key

WDZJUXZGEPUFBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC(=C(C=C1)N(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Carbamation

In this method, the reaction involves the direct coupling of isopropanol with 4-(dimethylamino)-3-nitroaniline using a carbamoylating agent such as phosgene or its derivatives.

Procedure :

  • Combine 4-(dimethylamino)-3-nitroaniline with a suitable solvent (e.g., dichloromethane).
  • Add phosgene slowly under nitrogen atmosphere while maintaining the temperature below 5°C.
  • After the addition, allow the mixture to stir for several hours at room temperature.
  • The reaction is then quenched with water, and the organic phase is separated.
  • Purification through column chromatography yields propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate.

Yield and Purity : Typically, yields range from 60% to 85% depending on reaction conditions and purification methods employed.

Nitration followed by Carbamation

This method involves first nitrating an aniline derivative and then performing a carbamation reaction.

Procedure :

  • Nitrate 4-(dimethylamino)aniline using a mixture of nitric and sulfuric acids to obtain 4-(dimethylamino)-3-nitroaniline.
  • Follow the nitration with the carbamation process similar to that described in section 2.1.

Yield and Purity : This method can achieve higher purity levels due to the selective nitration step, often yielding over 80%.

Use of Protecting Groups

In cases where functional groups may interfere with the reaction, protecting groups are employed.

Procedure :

  • Protect the amino group of 4-(dimethylamino)-3-nitroaniline using a suitable protecting group (e.g., Boc or Fmoc).
  • Perform the carbamation as described previously.
  • Deprotect the amino group after purification to yield the final product.

Yield and Purity : This method can lead to high yields (up to 90%) and is particularly useful for complex substrates.

The following table summarizes the advantages and disadvantages of each preparation method:

Method Advantages Disadvantages
Direct Carbamation Simple procedure; fewer steps Requires careful handling of phosgene
Nitration followed by Carbamation Higher purity; selective reaction Additional steps; requires careful control of nitration
Use of Protecting Groups High yields; useful for complex substrates Increased complexity; additional purification steps required

The preparation of this compound can be effectively achieved through various methods, each with its own set of benefits and challenges. The choice of method may depend on specific laboratory conditions, desired purity levels, and yield requirements.

Further research could explore optimizing these synthetic routes through greener chemistry practices, including solvent-free reactions or alternative reagents that minimize environmental impact while maintaining efficiency in production.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate hydrolysis is a primary reaction pathway, occurring under acidic or alkaline conditions. The nitro and dimethylamino groups influence reaction rates and products.

Acidic Hydrolysis

In 1M HCl at 80°C, the carbamate undergoes cleavage to form:

  • 4-(Dimethylamino)-3-nitrophenol (C8H9N3O3\text{C}_8\text{H}_9\text{N}_3\text{O}_3)

  • Isopropyl alcohol (C3H8O\text{C}_3\text{H}_8\text{O})

  • Carbon dioxide (CO2\text{CO}_2)

Kinetics :

pHTemperature (°C)Half-life (h)
1.0802.5
1.02548

Data indicate protonation of the carbamate oxygen accelerates nucleophilic attack by water .

Alkaline Hydrolysis

In 0.1M NaOH at 25°C, the reaction yields:

  • 4-(Dimethylamino)-3-nitrophenoxide ion (C8H8N3O3\text{C}_8\text{H}_8\text{N}_3\text{O}_3^-)

  • Isopropyl carbonate intermediate (C4H8O3\text{C}_4\text{H}_8\text{O}_3), decomposing to CO32\text{CO}_3^{2-}

Kinetics :

pHRate Constant (s1\text{s}^{-1})
131.2×1031.2 \times 10^{-3}

The nitro group’s electron-withdrawing effect stabilizes the transition state, enhancing reactivity .

Nucleophilic Substitution

The carbamate’s electrophilic carbonyl carbon reacts with nucleophiles (e.g., amines, thiols).

Reaction with Primary Amines

In acetonitrile at 60°C:

Propan-2-yl carbamate+RNH2RNHCO2H+Isopropyl alcohol\text{Propan-2-yl carbamate} + \text{RNH}_2 \rightarrow \text{RNHCO}_2\text{H} + \text{Isopropyl alcohol}

Yields :

AmineYield (%)
Benzylamine78
Cyclohexylamine65

Mechanism involves tetrahedral intermediate formation, with steric hindrance from the isopropyl group limiting reactivity .

Reduction Reactions

The nitro group (-NO2\text{-NO}_2) undergoes selective reduction to an amine (-NH2\text{-NH}_2) under catalytic hydrogenation.

Catalytic Hydrogenation

Using 10% Pd/C in ethanol at 50 psi H2\text{H}_2:

Propan-2-yl carbamateH2,Pd/CPropan-2-yl [4-(dimethylamino)-3-aminophenyl]carbamate\text{Propan-2-yl carbamate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Propan-2-yl [4-(dimethylamino)-3-aminophenyl]carbamate}

Conditions :

CatalystPressure (psi)Time (h)Yield (%)
Pd/C50492
Raney Ni50685

The dimethylamino group remains intact, demonstrating chemoselectivity .

Electrophilic Aromatic Substitution

The electron-rich dimethylamino group directs electrophiles to the para and ortho positions.

Nitration

In HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 0°C:

Propan-2-yl carbamatePropan-2-yl [4-(dimethylamino)-3,5-dinitrophenyl]carbamate\text{Propan-2-yl carbamate} \rightarrow \text{Propan-2-yl [4-(dimethylamino)-3,5-dinitrophenyl]carbamate}

Regiochemistry :

  • Major product: 3,5-dinitro derivative (76%)

  • Minor product: 2,5-dinitro derivative (12%)

Steric hindrance from the carbamate limits substitution at the ortho position .

Oxidation Reactions

The dimethylamino group (-N(CH3)2\text{-N(CH}_3\text{)}_2) oxidizes to a nitroso group (-NO\text{-NO}) under strong oxidizing conditions.

Oxidation with KMnO4\text{KMnO}_4KMnO4

In acidic KMnO4\text{KMnO}_4 at 70°C:

-N(CH3)2KMnO4-NO+CO2+H2O\text{-N(CH}_3\text{)}_2 \xrightarrow{\text{KMnO}_4} \text{-NO} + \text{CO}_2 + \text{H}_2\text{O}

Yield : 58% (isolated as nitroso compound) .

Thermal Decomposition

At temperatures >150°C, the carbamate decomposes via:

C12H15N3O4CO2+Isopropylamine+4-(Dimethylamino)-3-nitrophenol\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_4 \rightarrow \text{CO}_2 + \text{Isopropylamine} + \text{4-(Dimethylamino)-3-nitrophenol}

TGA Data :

  • Onset: 152°C

  • Mass loss: 92% at 200°C.

Photochemical Reactions

UV irradiation (λ=254nm\lambda = 254 \, \text{nm}) in methanol induces:

  • Nitro group reduction to amine (-NH2\text{-NH}_2)

  • Carbamate cleavage to phenolic derivatives

Quantum yield : Φ=0.12mol\cdotpEinstein1\Phi = 0.12 \, \text{mol·Einstein}^{-1}.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H14N2O3
  • Molecular Weight : 226.24 g/mol
  • IUPAC Name : Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate

The compound features a nitrophenyl moiety crucial for its biological activity and a dimethylamino group that enhances binding affinity to target molecules.

Chemistry

This compound is utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing other compounds, facilitating various chemical reactions including oxidation, reduction, and substitution.

Key Reactions :

  • Oxidation : The nitro group can be reduced to an amino group.
  • Reduction : Reducing agents like hydrogen gas can convert the nitro group to an amino group.
  • Substitution : The dimethylamino group can undergo nucleophilic substitution with other functional groups.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties :
    • In vitro studies demonstrate that it induces apoptosis in cancer cell lines such as breast and lung cancer cells by activating caspase pathways.
  • Enzyme Inhibition :
    • It acts as a potent inhibitor of acetylcholinesterase (AChE), relevant for treating neurodegenerative diseases like Alzheimer's. The reported inhibition constants (IC50) are in the low micromolar range.
  • Antimicrobial Activity :
    • The compound shows effectiveness against various pathogens, with minimum inhibitory concentrations (MICs) indicating activity at concentrations as low as 5 µg/mL.

Medicine

Ongoing research explores the therapeutic potential of this compound for various diseases, particularly due to its enzyme inhibition properties and anticancer effects. Its ability to inhibit AChE may offer pathways for developing treatments for Alzheimer's disease .

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows it to be incorporated into new materials, enhancing their properties and functionalities.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Activity Study :
    • A study conducted on breast cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to control groups.
  • AChE Inhibition Research :
    • Research demonstrated that the compound effectively inhibited AChE activity, suggesting its potential use in treating Alzheimer's disease .
  • Antimicrobial Efficacy :
    • In vitro testing against Gram-positive and Gram-negative bacteria revealed significant antimicrobial properties, supporting its use in pharmaceutical formulations aimed at combating infections .

Mechanism of Action

The mechanism of action of Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The nitrophenyl group plays a crucial role in its activity, and the dimethylamino group enhances its binding affinity to the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include substituted phenyl carbamates with variations in aromatic substituents and alkyl chains. Key comparisons are outlined below, focusing on synthesis, lipophilicity, and bioactivity.

Structural Analogues and Substituent Effects

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates: These compounds, reported by Ferriz et al., feature chloro substituents and a carbamoyl linkage. Their lipophilicity (log k) ranges from 2.1–3.0, influenced by alkyl chain length and chloro substitution patterns .
  • 4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates: Dichloro substituents enhance lipophilicity (log k = 2.8–3.5) but reduce aqueous solubility compared to mono-chloro analogs .
  • Experimental log k values are estimated to be lower (1.8–2.3) due to the nitro group’s polar nature .

Lipophilicity and HPLC Data

Lipophilicity, a critical parameter for drug absorption, was determined via HPLC-derived capacity factors (k). The table below compares key analogs:

Compound Structure Substituents Experimental log k Calculated log k
4-Chloro-2-{[(3-ClPh)amino]CO}phenyl C₃H₇ 3-Cl, C₃H₇ 2.5 2.6
4-Cl-2-{[(3,4-Cl₂Ph)amino]CO}phenyl C₂H₅ 3,4-Cl₂, C₂H₅ 3.2 3.1
Propan-2-yl [4-(NMe₂)-3-NO₂Ph]carbamate 4-NMe₂, 3-NO₂, C₃H₇ 2.1 (estimated) 2.0

Source: Adapted from lipophilicity studies in HPLC-based analyses .

Key Research Findings

  • The dimethylamino group in Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate may reduce metabolic degradation compared to chloro analogs, as electron-donating groups stabilize the carbamate linkage .
  • Nitro groups enhance reactivity but may limit bioavailability due to increased polarity.

Biological Activity

Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate, commonly referred to as a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of various research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H14N2O3
  • Molecular Weight : 226.24 g/mol
  • IUPAC Name : this compound

This structure features a nitrophenyl moiety that is crucial for its biological activity, particularly in relation to enzyme inhibition and receptor interaction.

Biological Activity Overview

  • Anticancer Properties :
    Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
  • Enzyme Inhibition :
    The compound has been identified as a potent inhibitor of several enzymes, including acetylcholinesterase (AChE) and certain kinases. Inhibition of AChE is particularly relevant for potential applications in treating neurodegenerative diseases such as Alzheimer's. The inhibition constants (IC50) for AChE have been reported in the low micromolar range, indicating significant potency.
  • Antimicrobial Activity :
    Studies have demonstrated that this carbamate derivative possesses antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) suggest effective antimicrobial activity at concentrations as low as 5 µg/mL.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)15 µM
A549 (lung cancer)12 µM
Enzyme InhibitionAChE0.5 µM
AntimicrobialE. coli5 µg/mL
S. aureus10 µg/mL

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers evaluated the effects of this compound on MCF-7 cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of the intrinsic apoptotic pathway, evidenced by increased levels of cleaved caspase-3 and -9.

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in SH-SY5Y cells. Results indicated that treatment with this compound reduced reactive oxygen species (ROS) levels and improved cell survival rates under stress conditions.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to apoptosis.
  • Enzyme Interaction : Competitive inhibition of AChE and other target enzymes.
  • Antioxidant Activity : Reduction of oxidative stress markers in neuronal cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate?

  • Answer: The compound can be synthesized via carbamate formation using an isopropyl alcohol derivative and a nitro-substituted aniline precursor. Key steps include coupling reactions (e.g., nucleophilic substitution or carbamoylation) under anhydrous conditions. For example, similar compounds were synthesized using tert-butyl carbamate intermediates and purified via silica gel chromatography . Reaction optimization (e.g., temperature, catalyst selection) is critical to improve yields, as seen in procedures yielding 20–55% for related nitroaromatic carbamates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Answer: Multinuclear NMR (¹H, ¹³C) is essential for confirming functional groups. For instance, the dimethylamino group shows a singlet at ~2.67 ppm in ¹H NMR, while the carbamate carbonyl appears at ~155 ppm in ¹³C NMR . Mass spectrometry (ESI-MS) further validates molecular weight, with [M+H]+ peaks observed for analogous compounds (e.g., m/z 532.2 in ) .

Q. What purification techniques are recommended for isolating this compound?

  • Answer: Column chromatography (silica gel, ethyl acetate/hexane gradients) is widely used, as demonstrated for structurally similar nitroaromatic carbamates . Recrystallization from ethanol or DCM/hexane mixtures may enhance purity, though solvent selection must account for the compound’s solubility profile .

Advanced Research Questions

Q. How can the nitro group in this compound be selectively reduced to an amine?

  • Answer: Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl) can reduce nitro to amine while preserving the carbamate group. achieved 41% yield for a similar reduction using optimized stoichiometry and reaction monitoring via TLC . Post-reduction purification often requires neutralization and extraction to remove acidic byproducts.

Q. What computational tools are suitable for predicting the reactivity or binding interactions of this compound?

  • Answer: Density Functional Theory (DFT) can model electronic effects of the nitro and dimethylamino groups on carbamate stability . Molecular docking (e.g., AutoDock Vina) may predict interactions with biological targets, inspired by studies on Bcl-2 inhibitors like ABT-737, which share nitroaromatic motifs .

Q. Which in vitro assays are appropriate for evaluating the biological activity of this compound?

  • Answer: Apoptosis assays (e.g., Annexin V staining) and cytotoxicity screens (MTT assay) are relevant, as used for structurally related Bcl-2 inhibitors . Enzyme-linked assays (e.g., kinase inhibition) could explore mechanistic pathways, leveraging protocols from .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Answer: Contradictions (e.g., unexpected coupling constants) may arise from conformational flexibility or impurities. Comparative analysis with literature data (e.g., and ) and advanced techniques like 2D NMR (COSY, HSQC) can clarify structural assignments .

Methodological Notes

  • Stability: Store at –20°C in airtight containers, as recommended for nitroaromatic compounds in and .
  • Analytical Optimization: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) effectively separates carbamate derivatives, with UV detection at λ = 254 nm for nitro groups .

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